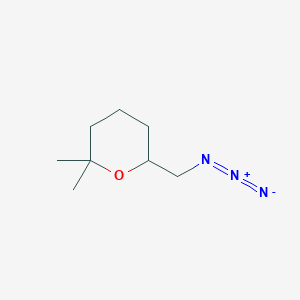

6-(Azidomethyl)-2,2-dimethyloxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(Azidomethyl)-2,2-dimethyloxane” likely contains an azide functional group attached to a methyl group, which is then attached to an oxane ring. The oxane ring is a six-membered ring containing one oxygen atom and five carbon atoms. The “2,2-dimethyl” indicates that there are two methyl groups attached to the second carbon of the oxane ring .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions, including click reactions like the Huisgen 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be influenced by the presence of the azide group and the oxane ring .Wirkmechanismus

The mechanism of action of 6-(Azidomethyl)-2,2-dimethyloxane is complex and varies depending on the application. In general, this compound acts as a highly reactive intermediate that can undergo a variety of chemical reactions. For example, in bioconjugation, this compound reacts with a biomolecule to form a covalent bond. In click chemistry, this compound reacts with an alkyne to form a triazole bond.

Biochemical and Physiological Effects:

This compound has been shown to have a low toxicity profile and is generally well-tolerated in biological systems. However, it is important to note that this compound is highly reactive and can potentially cause damage to cells or tissues if not used appropriately. Additionally, the effects of this compound on biochemical and physiological systems are highly dependent on the specific application and context.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 6-(Azidomethyl)-2,2-dimethyloxane in lab experiments is its high reactivity and versatility. This compound can be used in a variety of chemical reactions and biological applications, making it a valuable tool for researchers. However, the high reactivity of this compound can also be a limitation, as it requires careful handling and storage to avoid unintended reactions.

Zukünftige Richtungen

There are many potential future directions for research involving 6-(Azidomethyl)-2,2-dimethyloxane. One area of interest is the development of new bioconjugation techniques that utilize this compound. Additionally, there is potential for the use of this compound in the development of new drug delivery systems or imaging techniques. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in a variety of applications.

Synthesemethoden

6-(Azidomethyl)-2,2-dimethyloxane can be synthesized using a variety of methods, including the reaction of 2,2-dimethyloxirane with sodium azide in the presence of a copper catalyst. This method has been shown to be highly efficient and yields a high purity product. Other methods of synthesis include the reaction of 2,2-dimethyloxirane with trimethylsilyl azide and the reaction of 2,2-dimethyloxirane with potassium azide in the presence of a crown ether.

Wissenschaftliche Forschungsanwendungen

6-(Azidomethyl)-2,2-dimethyloxane has a wide range of applications in scientific research, including the synthesis of new compounds, the study of biological systems, and the development of new technologies. One of the most significant applications of this compound is in the field of bioconjugation, where it is used to attach biomolecules to surfaces or other molecules. This compound has also been used in the development of new imaging techniques, such as photoaffinity labeling and click chemistry.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-(azidomethyl)-2,2-dimethyloxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-8(2)5-3-4-7(12-8)6-10-11-9/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQGIIMICYAHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)CN=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2786137.png)

![2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2786145.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2786148.png)

![3-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2786151.png)

![1-[(3-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2786152.png)

![1-(4-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2786153.png)

![(3E)-3-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2786154.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2786159.png)